molecular formula C9H11F2N B1470827 1-(4-(difluoromethyl)phenyl)-N-methylmethanamine CAS No. 1549390-86-4

1-(4-(difluoromethyl)phenyl)-N-methylmethanamine

Cat. No.: B1470827
CAS No.: 1549390-86-4
M. Wt: 171.19 g/mol
InChI Key: PXMPXKYNHMBIOM-UHFFFAOYSA-N
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Description

The compound “1-(4-(difluoromethyl)phenyl)-N-methylmethanamine” is an amine that contains a phenyl group substituted with a difluoromethyl group. The presence of the difluoromethyl group could potentially impart interesting properties to the compound, as fluorine atoms are highly electronegative and can significantly influence the chemical behavior of the molecule .


Synthesis Analysis

The synthesis of such a compound would likely involve the introduction of the difluoromethyl group onto the phenyl ring, followed by the attachment of the N-methylmethanamine group. Difluoromethylation is a well-studied area of chemistry, and there are numerous methods available for introducing a difluoromethyl group onto a phenyl ring .


Chemical Reactions Analysis

The chemical reactions involving this compound would likely be influenced by the presence of the difluoromethyl group and the amine group. The difluoromethyl group could potentially participate in various types of reactions, including nucleophilic substitutions or eliminations .

Biochemical Analysis

Biochemical Properties

1-(4-(Difluoromethyl)phenyl)-N-methylmethanamine plays a significant role in biochemical reactions, particularly in the context of enzyme interactions. This compound is known to interact with various enzymes, including cytochrome P450 enzymes, which are crucial for the metabolism of many drugs and endogenous compounds. The interaction with cytochrome P450 enzymes involves the formation of a complex that can either inhibit or enhance the enzyme’s activity, depending on the specific isoform involved . Additionally, this compound has been shown to interact with proteins involved in cell signaling pathways, such as kinases and phosphatases, thereby influencing various cellular processes .

Cellular Effects

The effects of this compound on cellular processes are diverse and depend on the cell type and contextFor instance, it can modulate the activity of signaling pathways such as the MAPK/ERK pathway, which is involved in cell proliferation and differentiation . Furthermore, this compound can affect gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in the expression of genes involved in cell growth, apoptosis, and metabolism .

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. One of the primary mechanisms involves binding interactions with biomolecules, such as enzymes and receptors. For example, this compound can bind to the active site of enzymes, leading to either inhibition or activation of the enzyme’s catalytic activity . Additionally, this compound can influence gene expression by binding to transcription factors and altering their ability to regulate target genes . These molecular interactions are critical for understanding the compound’s overall biochemical and cellular effects.

Temporal Effects in Laboratory Settings

The temporal effects of this compound in laboratory settings have been studied to understand its stability, degradation, and long-term effects on cellular function. Studies have shown that this compound is relatively stable under standard laboratory conditions, with minimal degradation over time . Prolonged exposure to certain environmental factors, such as light and heat, can lead to gradual degradation and loss of activity . In terms of long-term effects, this compound has been observed to cause sustained changes in cellular function, including alterations in cell signaling and gene expression .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, this compound has been shown to have minimal adverse effects and can modulate specific biochemical pathways without causing significant toxicity . At higher doses, this compound can induce toxic effects, including liver and kidney damage, as well as alterations in metabolic processes . These findings highlight the importance of careful dosage optimization in preclinical studies to minimize potential adverse effects.

Metabolic Pathways

This compound is involved in various metabolic pathways, primarily mediated by cytochrome P450 enzymes . These enzymes catalyze the oxidation of the compound, leading to the formation of metabolites that can be further processed through phase II metabolic reactions, such as glucuronidation and sulfation . The involvement of this compound in these metabolic pathways can influence the overall metabolic flux and levels of specific metabolites within the cell .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by various transporters and binding proteins . This compound can be actively transported across cell membranes by specific transporters, such as organic cation transporters, which facilitate its uptake and distribution within the cell . Additionally, this compound can bind to intracellular proteins, influencing its localization and accumulation in specific cellular compartments .

Subcellular Localization

The subcellular localization of this compound is critical for its activity and function. This compound has been observed to localize to various subcellular compartments, including the cytoplasm, nucleus, and mitochondria . The localization is influenced by specific targeting signals and post-translational modifications that direct the compound to its site of action . For example, phosphorylation of this compound can enhance its nuclear localization, where it can interact with transcription factors and influence gene expression .

Properties

IUPAC Name

1-[4-(difluoromethyl)phenyl]-N-methylmethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11F2N/c1-12-6-7-2-4-8(5-3-7)9(10)11/h2-5,9,12H,6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PXMPXKYNHMBIOM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNCC1=CC=C(C=C1)C(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11F2N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

171.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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